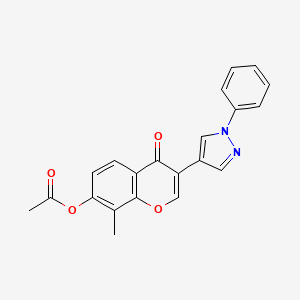![molecular formula C25H28N4OS B3591010 1-[1-BENZYL-4-(4-BENZYLPIPERAZINO)-6-METHYL-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE](/img/structure/B3591010.png)
1-[1-BENZYL-4-(4-BENZYLPIPERAZINO)-6-METHYL-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE
Overview
Description
1-[1-BENZYL-4-(4-BENZYLPIPERAZINO)-6-METHYL-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
The synthesis of 1-[1-BENZYL-4-(4-BENZYLPIPERAZINO)-6-METHYL-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE involves multiple steps, including the formation of the pyrimidine ring and the introduction of the benzyl and piperazino groups. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Piperazino Group: The piperazino group can be formed by reacting piperazine with an appropriate alkylating agent.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions to form the desired this compound
Chemical Reactions Analysis
1-[1-BENZYL-4-(4-BENZYLPIPERAZINO)-6-METHYL-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the pyrimidine ring and the formation of simpler products
Scientific Research Applications
1-[1-BENZYL-4-(4-BENZYLPIPERAZINO)-6-METHYL-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing
Mechanism of Action
The mechanism of action of 1-[1-BENZYL-4-(4-BENZYLPIPERAZINO)-6-METHYL-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
1-[1-BENZYL-4-(4-BENZYLPIPERAZINO)-6-METHYL-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE can be compared with other similar compounds, such as:
2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide: This compound shares structural similarities but differs in its specific functional groups and biological activity.
1-Benzyl-4-piperidone: Another related compound with a different core structure and distinct chemical properties.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound features a piperazine moiety and is studied for its antimicrobial activity.
These comparisons highlight the unique structural and functional aspects of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[1-benzyl-4-(4-benzylpiperazin-1-yl)-6-methyl-2-sulfanylidenepyrimidin-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4OS/c1-19-23(20(2)30)24(26-25(31)29(19)18-22-11-7-4-8-12-22)28-15-13-27(14-16-28)17-21-9-5-3-6-10-21/h3-12H,13-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZMIWSPUPJHFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=S)N1CC2=CC=CC=C2)N3CCN(CC3)CC4=CC=CC=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3590938.png)

![4-[(4-chlorophenoxy)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B3590955.png)
![N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA](/img/structure/B3590965.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B3590967.png)

![[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B3590979.png)
![2-AMINO-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE](/img/structure/B3590986.png)
![N-[2,6-di(propan-2-yl)phenyl]-4-phenylbutanamide](/img/structure/B3590999.png)
![METHYL 2-{2-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]-1,3-THIAZOL-5-YL}ACETATE](/img/structure/B3591004.png)
![ethyl 2-[({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3591009.png)
![methyl 2-({4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoyl}amino)benzoate](/img/structure/B3591024.png)


